molecular formula C4H7N3O B12654603 1-Cyano-2,3-dimethylisourea CAS No. 94134-02-8

1-Cyano-2,3-dimethylisourea

Cat. No.: B12654603
CAS No.: 94134-02-8
M. Wt: 113.12 g/mol
InChI Key: CMIPWACBRYWGPN-UHFFFAOYSA-N
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Description

Contextualizing Isoureas within Modern Organic Synthesis

Isoureas, also known as pseudoureas, are a class of organic compounds that are isomeric with ureas but exhibit markedly different chemical reactivity. This distinct reactivity profile makes them valuable reagents in modern organic synthesis. A primary application of isoureas is their use as alkylating agents. They are instrumental in processes such as esterification and etherification, and in the synthesis of alkyl halides. The general structure of an isourea features an imino group double-bonded to a carbon, which is also singly bonded to two nitrogen atoms and an oxygen atom. This arrangement confers a unique reactivity that is harnessed by synthetic chemists to construct complex molecular frameworks.

Unique Structural and Electronic Features of 1-Cyano-2,3-dimethylisourea

This compound, with the chemical formula C₄H₇N₃O, possesses a distinctive combination of functional groups that dictates its chemical behavior. orgsyn.org The presence of the electron-withdrawing cyano group (-C≡N) significantly influences the electronic properties of the isourea core. This group imparts a degree of electrophilicity to the adjacent carbon atom and can participate in a variety of chemical transformations.

The dimethylisourea portion of the molecule provides a scaffold that can be readily modified. The isourea functional group itself is known for its ability to act as a leaving group in substitution reactions, a property that is central to its application as an alkylating agent. The reactivity of the cyano group, combined with the inherent properties of the isourea backbone, makes this compound a bifunctional reagent with potential for diverse synthetic applications. ontosight.ai While specific X-ray crystallographic or detailed computational studies on this compound are not widely available in the public domain, its structural and electronic characteristics can be inferred from the extensive research on related N-cyano compounds and isoureas.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 94134-02-8
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
Synonyms N-Cyano-N',O-dimethylisourea

This table is generated based on available chemical database information. orgsyn.org

Historical Development and Significance of Isourea Chemistry in Research

The study of ureas and their isomers has a long history in organic chemistry. While the synthesis of urea (B33335) by Friedrich Wöhler in 1828 is a landmark event, the investigation of its more reactive isomers, the isoureas, followed as the field of organic synthesis matured. The reactivity of isoureas as alkylating agents was recognized in the 20th century, and since then, they have been employed in a variety of synthetic contexts. The development of N-substituted isoureas, including N-cyano derivatives, expanded the synthetic utility of this class of compounds, allowing for the introduction of diverse functionalities into organic molecules. The broader class of N-cyanoisoureas and N-cyanoimidates has been noted for their reactivity as intermediates. googleapis.comgoogle.com

Scope and Academic Relevance of this compound Investigations

The academic and industrial relevance of this compound lies primarily in its role as a chemical intermediate. googleapis.com Its structure suggests its utility in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical and agrochemical products. The cyano group can be a precursor to other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively.

Research involving this compound is often focused on the development of novel synthetic methodologies and the creation of new bioactive molecules. For instance, isourea derivatives have shown promise in medicinal chemistry for their potential antimicrobial and anticancer properties. ontosight.ai While specific research exclusively detailing the biological activity of this compound is not extensively documented, its application as a precursor in the synthesis of biologically active compounds is its main area of investigation. The reactivity of the related N-cyanoisoureas has been explored in the synthesis of thiazoles, highlighting the potential of this class of compounds in constructing important heterocyclic systems. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94134-02-8

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

methyl N-cyano-N'-methylcarbamimidate

InChI

InChI=1S/C4H7N3O/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7)

InChI Key

CMIPWACBRYWGPN-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC#N)OC

Origin of Product

United States

Methodologies for the Synthesis of 1 Cyano 2,3 Dimethylisourea

Classical Synthetic Pathways to 1-Cyanoisourea Scaffolds

Traditional synthetic methods provide a foundational framework for the construction of the 1-cyanoisourea core. These pathways often rely on readily available starting materials and established reaction mechanisms.

Cyanoformamides are valuable synthons in chemical synthesis due to the unique reactivity imparted by the adjacent electrophilic and nucleophilic sites of the C(O)CN linkage. nih.gov A plausible route to 1-Cyano-2,3-dimethylisourea could involve the initial formation of a cyanoformamide (B1595522) derivative, followed by subsequent methylation. For instance, the reaction of an appropriate amine with a cyanocarbonyl compound could yield a cyanoformamide, which could then be O-methylated to form the isourea. However, direct O-alkylation of a cyanoformamide can be challenging, and alternative strategies might be required.

A more direct and widely applicable classical approach involves the use of carbodiimide (B86325) intermediates. Carbodiimides are well-known for their utility as coupling agents and their reactivity towards nucleophiles. organic-chemistry.org The synthesis of this compound can be envisioned through the reaction of N,N'-dimethylcarbodiimide with cyanamide (B42294) in the presence of methanol (B129727).

In this proposed pathway, methanol would act as the nucleophile that adds across one of the C=N double bonds of the carbodiimide, forming an O-methylisourea intermediate. The cyanamide would then provide the N-cyano group. The reaction would likely be base-catalyzed to deprotonate the methanol and/or cyanamide, increasing their nucleophilicity.

Table 1: Proposed Classical Synthesis via Carbodiimide Intermediate

Reactant 1 Reactant 2 Reactant 3 Proposed Product Plausible Reaction Conditions

While this specific three-component reaction for this compound is not explicitly detailed in the surveyed literature, the individual reaction steps are well-precedented in organic synthesis.

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of more efficient, environmentally friendly, and atom-economical processes.

The addition of alcohols to carbodiimides to form isoureas can be significantly accelerated through catalysis. Research has shown that scandium(III) triflate can catalyze the guanylation of amines with cyanamide by generating a reactive carbodiimide in situ. organic-chemistry.org This suggests that Lewis acids could play a crucial role in activating the carbodiimide towards nucleophilic attack by both methanol and cyanamide.

Furthermore, various metal complexes have been shown to be effective catalysts for the addition of alcohols to carbodiimides. A general catalytic cycle would involve the activation of the alcohol by the metal catalyst, followed by its addition to the carbodiimide, and subsequent protonolysis to release the isourea product and regenerate the catalyst.

Table 2: Examples of Catalysts for Alcohol Addition to Carbodiimides

Catalyst Type Example Catalyst Typical Substrates General Observations
Lewis Acid Scandium(III) triflate Amines, Cyanamide Promotes in-situ carbodiimide formation and activation. organic-chemistry.org

The application of such catalytic systems to the synthesis of this compound could offer advantages in terms of reaction rates, yields, and milder reaction conditions compared to classical methods.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govazonano.comcnrs.fr In the context of this compound synthesis, this could involve the use of non-toxic solvents, renewable starting materials, and processes that maximize the incorporation of all starting material atoms into the final product (atom economy). lookchem.com

For instance, conducting the synthesis in greener solvents or even in water, if feasible, would be a significant improvement over traditional organic solvents. google.com Moreover, a synthetic route that proceeds via a convergent, one-pot reaction would be more atom-economical by minimizing waste from intermediate purification steps. The proposed three-component reaction of N,N'-dimethylcarbodiimide, methanol, and cyanamide is inherently atom-economical as, in principle, all atoms of the reactants are incorporated into the product.

Optimization of Reaction Parameters and Yield Enhancement in this compound Production

To maximize the yield and purity of this compound, the optimization of reaction parameters is crucial. Key parameters to consider include temperature, solvent, catalyst loading, and reaction time. A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the reaction space and identify the optimal conditions.

Table 3: Representative Parameters for Optimization in a Hypothetical Synthesis

Parameter Range/Options Potential Impact on Yield and Purity
Temperature 0 °C to 100 °C Affects reaction rate and selectivity; higher temperatures may lead to side products.
Solvent Aprotic (e.g., THF, Acetonitrile), Protic (e.g., Methanol in excess) Influences solubility of reactants and can participate in the reaction.
Catalyst Loading 0.1 mol% to 10 mol% Higher loading may increase rate but also cost and potential for side reactions.
Reactant Stoichiometry Equimolar vs. excess of one reactant Can be adjusted to drive the reaction to completion and minimize side reactions.

For instance, in a potential synthesis of N,O-dimethyl-N'-nitroisourea, a structurally related compound, reaction conditions such as reactant concentrations and temperature were optimized to achieve high yields. Similar optimization strategies would be directly applicable to the production of this compound.

Mechanistic Elucidation of 1 Cyano 2,3 Dimethylisourea Reactivity

Nucleophilic Activation and Reaction Profiles

There is no available scientific literature that describes the reactions of 1-Cyano-2,3-dimethylisourea with oxygen-centered nucleophiles such as water, alcohols, or carboxylic acids.

Specific studies on the reactions of this compound with nitrogen or carbon nucleophiles have not been found. However, research on the general class of cyano-O-alkylisoureas indicates they react with alkylamines to yield the corresponding alkyldicyandiamides. jst.go.jp They have also been shown to react with aromatic amine salts, leading to the formation of substituted guanyl-O-alkylisourea salts. jst.go.jp In the presence of alkali, reactions with dicyandiamide (B1669379) and cyanamide (B42294) have been reported to produce cyanomelamine (B126142) and dicyanoguanidine salts, respectively. jst.go.jp It is important to note that these findings are for the general class and not specifically for the 2,3-dimethylated derivative.

Electrophilic Behavior and Pathways

No documented evidence exists for the participation of this compound in cycloaddition or annulation reactions.

The role of this compound in heteroatom functionalization and alkylation reactions has not been described in the scientific literature.

Intramolecular Rearrangements and Tautomeric Equilibria of this compound

There are no published studies that investigate or describe any intramolecular rearrangements or tautomeric equilibria specific to this compound.

Kinetic and Thermodynamic Aspects Governing this compound Reactivity

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented kinetic and thermodynamic data for this compound. At present, there are no publicly available research findings, data tables, or detailed studies specifically elucidating the kinetic and thermodynamic parameters that govern the reactivity of this compound.

Consequently, information regarding its reaction rates, activation energies, and the thermodynamic stability of its transition states and products remains uncharacterized. The absence of such empirical data prevents a quantitative discussion of the factors influencing the speed and spontaneity of its chemical transformations.

Further experimental investigation is required to determine the kinetic rate laws and thermodynamic constants associated with the reactions of this compound. Such studies would be invaluable for understanding its reactivity profile and predicting its behavior under various chemical conditions.

Strategic Applications of 1 Cyano 2,3 Dimethylisourea in Complex Organic Synthesis

Role as a Condensing and Activating Agent

Extensive searches of chemical databases and scholarly articles did not provide any specific examples or studies where 1-Cyano-2,3-dimethylisourea is employed as a condensing or activating agent.

No literature was found that describes the use of this compound as a reagent for the formation of esters, amides, or in peptide synthesis. While isoureas can theoretically act as activating agents for carboxylic acids, there are no specific reports of this application for the 1-cyano-2,3-dimethyl derivative.

There is no available research that details the role of this compound in facilitating cyclization reactions or in the construction of heterocyclic frameworks.

Catalytic and Auxiliary Functions in Advanced Organic Transformations

No evidence was found to suggest that this compound possesses catalytic or auxiliary functions in advanced organic transformations.

Research on Regioselectivity and Diastereoselectivity of this compound Mediated Reactions Remains Undocumented

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the specific stereochemical control exerted by this compound in organic synthesis. While the broader field of stereoselective reactions is a cornerstone of modern chemistry, detailed studies focusing on the regioselectivity and diastereoselectivity of reactions directly mediated by this particular compound are not presently available in published academic journals or papers.

Regioselectivity, the control of where a chemical reaction occurs on a molecule, and diastereoselectivity, the preferential formation of one diastereomer over another, are critical aspects of complex organic synthesis. Reagents that can effectively control these outcomes are of high value to chemists. However, the role of this compound in this capacity has not been the subject of focused investigation.

General studies on related compounds containing cyano and isourea functionalities exist, but a direct extrapolation of their behavior to this compound would be speculative and scientifically unsound. The precise influence of the methyl groups at the 2 and 3 positions of the isourea core on the stereochemical outcome of reactions is a question that can only be answered through dedicated experimental research.

Consequently, the creation of data tables and a detailed discussion on the research findings as outlined in the sub-section "4.4. Regioselectivity and Diastereoselectivity in this compound Mediated Reactions" is not feasible at this time due to the absence of primary research data. Further investigation into the synthetic applications of this compound is required to elucidate its potential as a stereocontrolling agent.

Computational Chemistry and Theoretical Investigations of 1 Cyano 2,3 Dimethylisourea

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. Computational methods, particularly molecular orbital theory, allow for a detailed analysis of bonding and electron distribution within 1-Cyano-2,3-dimethylisourea.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. researchgate.net For this compound, a qualitative MO diagram can be constructed by considering the interactions of the frontier orbitals of the key functional groups: the isourea core, the cyano group, and the methyl substituents.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. In this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and oxygen atoms of the isourea moiety, making these sites susceptible to electrophilic attack. The LUMO is likely to be centered on the cyano group and the carbonyl-like carbon of the isourea, indicating these as potential sites for nucleophilic attack. The presence of the electron-withdrawing cyano group is expected to lower the energy of the LUMO, enhancing the electrophilicity of the molecule. quora.com

Electron density distribution maps, calculated using quantum chemical methods, would visually represent the regions of high and low electron density. For this compound, a high electron density is anticipated around the nitrogen and oxygen atoms due to their high electronegativity, as well as in the region of the cyano triple bond. study.com Conversely, lower electron density would be expected around the hydrogen atoms of the methyl groups. This polarization of electron density gives rise to the molecule's dipole moment and influences its intermolecular interactions.

Table 1: Predicted General Features of Frontier Molecular Orbitals and Electron Density in this compound

FeaturePredicted Characteristics
HOMO Primarily localized on the isourea nitrogen and oxygen atoms.
LUMO Primarily localized on the cyano group and the isourea carbon.
Electron Density High density around N and O atoms and the C≡N triple bond.
Reactivity Susceptible to electrophilic attack at N and O; nucleophilic attack at the isourea C and cyano C.

Ab initio and Density Functional Theory (DFT) calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the identification and characterization of molecules. core.ac.ukunito.it For this compound, these computational methods can provide valuable insights into its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of the ¹H and ¹³C nuclei. The chemical shifts are sensitive to the local electronic environment of each nucleus. For this compound, the protons of the two methyl groups are expected to have distinct chemical shifts due to their different attachments (one to nitrogen and one to oxygen). The carbon atoms of the isourea core and the cyano group would also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. Key predicted vibrational frequencies for this compound would include the C≡N stretching frequency of the cyano group, the C=N stretching of the isourea core, and various C-H stretching and bending modes of the methyl groups.

Table 2: Predicted Spectroscopic Data for this compound from Theoretical Principles

SpectroscopyPredicted FeatureApproximate Expected Range
¹³C NMR Cyano Carbon (C≡N)110-125 ppm
Isourea Carbon (C=N)150-165 ppm
Methyl Carbons (CH₃)20-40 ppm
IR C≡N Stretch2200-2260 cm⁻¹
C=N Stretch1640-1690 cm⁻¹
C-H Stretch (methyl)2850-3000 cm⁻¹

Reaction Mechanism Modeling and Energetic Profiles

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energy profiles. researchgate.net This provides a deeper understanding of the feasibility and pathways of chemical transformations.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.eduyoutube.com Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, in a potential hydrolysis reaction, the transition state would likely involve the approach of a water molecule to the electrophilic isourea carbon. nih.gov

The reaction coordinate represents the path of minimum energy connecting reactants and products through the transition state. By mapping out the energy along this coordinate, a reaction energy profile can be constructed, which provides the activation energy (the energy difference between the reactants and the transition state). A lower activation energy indicates a faster reaction rate.

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. wikipedia.org Computational models can account for solvation effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. For a polar molecule like this compound, polar solvents are expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and altering the reaction mechanism compared to the gas phase. nih.govslideshare.net

Catalytic intermediates can also be modeled to understand their role in facilitating a reaction. For example, in an acid-catalyzed hydrolysis of this compound, the protonation of one of the nitrogen or oxygen atoms would be the initial step, forming a more reactive intermediate. Computational modeling can elucidate the structure and stability of such intermediates and their subsequent transformation.

Conformational Dynamics and Molecular Flexibility Studies

Molecules are not static entities but can exhibit a range of conformations due to rotation around single bonds. Understanding the conformational landscape of this compound is crucial as different conformers can have different energies and reactivities.

Conformational analysis of this compound would involve exploring the rotation around the C-N and C-O single bonds of the isourea core and the methyl groups. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the low-energy (stable) conformations and the energy barriers between them. Computational studies on similar urea (B33335) and thiourea (B124793) derivatives have shown that the relative orientation of substituents can significantly impact molecular stability. nih.govresearchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the atomic positions and velocities as a function of time. This can reveal the accessible conformations at a given temperature and the timescales of conformational changes, offering a more complete picture of the molecule's flexibility. nih.gov

Table 3: Key Torsional Angles for Conformational Analysis of this compound

Torsional AngleDescriptionExpected Influence on Conformation
N-C-O-CH₃Rotation around the C-O single bond.Significant impact on the overall shape and steric interactions.
C-N-C-NRotation around the C-N single bond.Influences the relative orientation of the cyano and dimethyl groups.
H-C-N/O-CRotation of the methyl groups.Generally lower rotational barriers, but can influence local steric environment.

Quantum Chemical Insights into Structure-Reactivity Relationships

Currently, there are no specific research findings or published data available in the scientific literature regarding the quantum chemical insights into the structure-reactivity relationships of this compound. Theoretical investigations using computational chemistry methods to determine its electronic properties, molecular orbital energies, charge distribution, and other quantum chemical descriptors have not been reported. As a result, data tables concerning these properties cannot be generated.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a detailed and scientifically accurate article on the chemical compound "this compound" and its synthetic derivatives that would adhere to the specific outline provided in the user's request.

While the existence of the parent compound, also known as N-Cyano-N',O-dimethylisourea, is confirmed through its listing by chemical suppliers, in-depth research on its synthesis, the creation of a diverse range of its structural analogs, and comparative studies of their reactivity and structure-reactivity relationships are not well-documented in the accessible scientific literature.

The provided outline requires thorough and specific content for sections and subsections including:

Synthetic Derivatives and Structural Analogs of 1 Cyano 2,3 Dimethylisourea

Exploration of Novel Applications for 1-Cyanoisourea Analogs

Consequently, the creation of detailed research findings and data tables as requested is not feasible due to the lack of primary source material. Attempting to generate content for the specified outline would result in an article that is speculative and does not meet the required standards of scientific accuracy and detail.

Therefore, we are unable to fulfill the request as outlined at this time. Should more specific research on "1-Cyano-2,3-dimethylisourea" become available in the future, the generation of such an article may be possible.

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